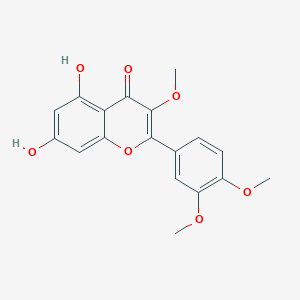
5,7-Dihydroxy-3,3',4'-trimethoxyflavone
Vue d'ensemble
Description
5,7-Dihydroxy-3,3’,4’-trimethoxyflavone is a trimethoxyflavone that is the 3’,4’,5’-tri-O-methyl ether of tricetin . It has been shown to have medicinal properties in the treatment of various diseases .
Synthesis Analysis
The synthesis of 5,7-Dihydroxy-3,3’,4’-trimethoxyflavone involves several steps, including the reaction of 3,7-dihydroxyflavone with 3,4,5-trimethoxybenzaldehyde . The NMR data for the compound is consistent with literature .Molecular Structure Analysis
The molecular structure of 5,7-Dihydroxy-3,3’,4’-trimethoxyflavone has been analyzed using X-ray diffraction analysis . The compound forms white crystals suitable for X-ray diffraction analysis when recrystallized from n-hexane: EtOAc (7:3 v/v) at room temperature .Physical And Chemical Properties Analysis
5,7-Dihydroxy-3,3’,4’-trimethoxyflavone has a molecular weight of 344.32 . It has a density of 1.3±0.1 g/cm3, a boiling point of 562.6±50.0 °C at 760 mmHg, and a flash point of 205.3±23.6 °C . The compound has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Crystal Structure Analysis : The compound has been isolated from Ainsliaea henryi, and its crystal structure was analyzed, revealing an intramolecular O—H⋯O hydrogen bond and forming hydrogen-bonded chains in the crystal (Xiong et al., 2009).
Antiviral Properties : It has shown potent antiviral activity, specifically inhibiting the replication of human picornaviruses like rhinoviruses and coxsackieviruses in tissue culture (Ishitsuka et al., 1982).
Pharmacological Activities : The compound, also known as eupatilin, possesses anti-cancer, anti-oxidant, and anti-inflammatory properties. It is suggested that eupatilin can be optimized to enhance efficacy, minimize toxicity, and improve absorption profiles for potential drug development (Nageen et al., 2018).
Metabolism by Human Intestinal Bacteria : A study on the metabolism of polymethoxyflavones (PMFs) by human intestinal bacterium Blautia sp. MRG-PMF1 found that this bacterium can metabolize PMFs to demethylated flavones, expanding the understanding of flavonoid metabolism in the human intestine and leading to the discovery of novel bioactive compounds (Kim et al., 2014).
Antimicrobial Activity : Extracts from Artemisia giraldii, containing flavones including 5,7-Dihydroxy-3,3',4'-trimethoxyflavone, exhibited antibiotic activity against various bacteria and fungi (Zheng et al., 1996).
DNA Topoisomerase IIα Inhibitory and Anti-HIV-1 Properties : Flavones isolated from Gardenia carinata leaves and twigs, including variants of 5,7-Dihydroxy-3,3',4'-trimethoxyflavone, showed cytotoxic activity against certain cell lines, inhibited DNA topoisomerase IIα, and exhibited anti-HIV-1 activity (Kongkum et al., 2012).
Metabolite Formation in Rats : The metabolism of polyphenols related to myricetin, including 5,7-Dihydroxy-3,3',4'-trimethoxyflavone, was studied both in vivo and in vitro in cultures of micro-organisms derived from the intestine of rats, providing insights into the degradation and ring-fission products observed (Griffiths & Smith, 1972).
Antitumor Activity : Flavones isolated from Artemisia argyi, including 5,7-Dihydroxy-3,3',4'-trimethoxyflavone, inhibited farnesyl protein transferase, showed antiproliferative effects on tumor cell lines, and exhibited anti-neovascularization activity (Seo et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-12-5-4-9(6-13(12)23-2)17-18(24-3)16(21)15-11(20)7-10(19)8-14(15)25-17/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMBFWDMMIGYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163080 | |
| Record name | 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |
CAS RN |
14549-84-9 | |
| Record name | 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,3',4'-trimethoxy flavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUERCETIN 3,3',4'-TRIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429X56Q8K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 5,7-Dihydroxy-3,3',4'-trimethoxyflavone?
A1: 5,7-Dihydroxy-3,3',4'-trimethoxyflavone has been isolated from various plant sources. It was first identified in Inula japonica [], and later found in Pulicaria canariensis [], Bromelia laciniosa [], and Chiliadenus montanus [, ]. This suggests a potentially wide distribution of this compound within the plant kingdom.
Q2: What is the structural characterization of 5,7-Dihydroxy-3,3',4'-trimethoxyflavone?
A3: 5,7-Dihydroxy-3,3',4'-trimethoxyflavone is a flavonoid, a class of polyphenolic compounds found in plants. Its structure consists of a benzopyran skeleton with three hydroxyl groups and three methoxy groups attached at specific positions. The presence of these functional groups can be confirmed through spectroscopic techniques like NMR and mass spectrometry [].
Q3: How does the structure of 5,7-Dihydroxy-3,3',4'-trimethoxyflavone relate to its activity?
A4: Structure-activity relationship (SAR) studies are crucial for understanding how modifications in a compound's structure influence its biological activity. While specific SAR data for 5,7-Dihydroxy-3,3',4'-trimethoxyflavone is limited, the presence and position of hydroxyl and methoxy groups on the flavonoid backbone are known to significantly impact their interactions with biological targets and influence their pharmacological properties [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



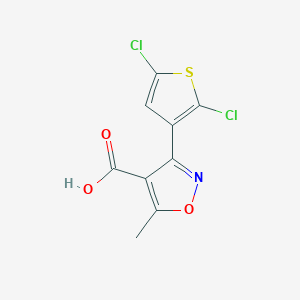
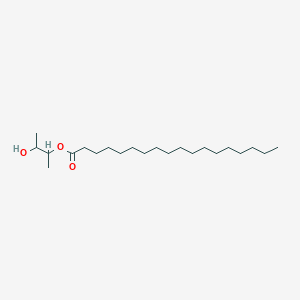
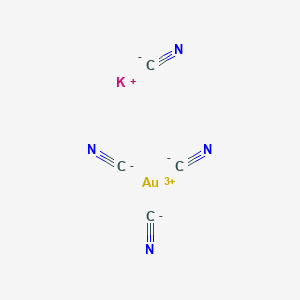
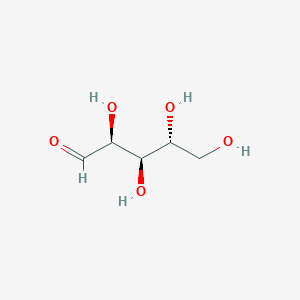

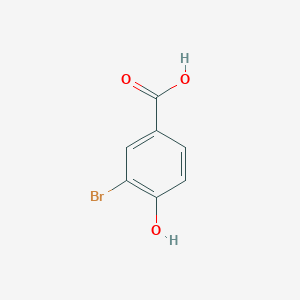

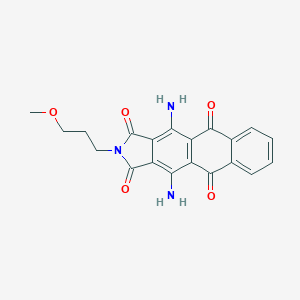

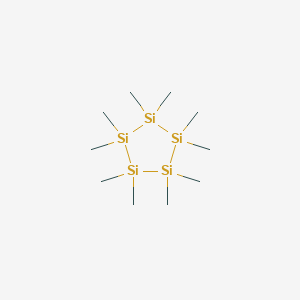
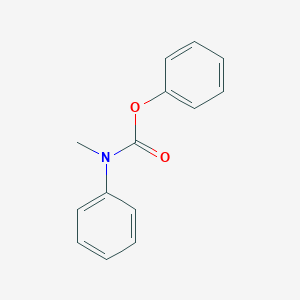
![(E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one](/img/structure/B84386.png)
![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)
